1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, which is further connected to a piperidine ring with a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves the formation of the pyrazole and pyrimidine rings followed by their fusion and subsequent attachment to the piperidine ring. One common method involves the reaction of 4-hydrazinopyrimidine with acetylacetone in ethanol under reflux conditions . The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methyl-2-(pyrimidin-2-yl)pyrimidine: A similar compound with a different substitution pattern on the pyrazole and pyrimidine rings.
1- {1H-pyrrolo [2,3-d]pyrimidin-4-yl}piperazine: Another compound with a pyrimidine ring fused to a different heterocycle.
Uniqueness
1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N5O2 |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H15N5O2/c19-13(20)10-2-6-17(7-3-10)11-8-12(15-9-14-11)18-5-1-4-16-18/h1,4-5,8-10H,2-3,6-7H2,(H,19,20) |
InChI Key |
FVBWMWUMFHKBHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC(=C2)N3C=CC=N3 |
Origin of Product |
United States |
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